N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine
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Overview
Description
N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine is a synthetic organic compound characterized by a pyrimidine ring substituted with methyl groups at positions 4 and 6, and an N-((1-methyl-1H-pyrazol-5-yl)methyl) group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 1-methyl-1H-pyrazole-5-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-one.
Reduction: Formation of N,4,6-trimethyl-N-((1-methyl-1,2-dihydro-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application.
Comparison with Similar Compounds
4,6-Dimethyl-2-aminopyrimidine: A precursor in the synthesis of the target compound.
1-Methyl-1H-pyrazole-5-carbaldehyde: Another precursor used in the synthetic route.
N-Methylpyrimidin-2-amine: A structurally related compound with similar chemical properties.
Uniqueness: N,4,6-trimethyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine is unique due to the presence of both a pyrazole and a pyrimidine ring in its structure, which imparts distinct chemical reactivity and potential biological activity. This dual-ring system allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.
Properties
IUPAC Name |
N,4,6-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-7-10(2)15-12(14-9)16(3)8-11-5-6-13-17(11)4/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEFIUCGMILFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)CC2=CC=NN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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